Antibacterial agent 136

Description

Antibacterial Agent 136 is a novel synthetic compound developed through advanced biofoundry methodologies, leveraging automated pathway design tools such as PathPred and Selenzyme for enzyme selection . Its chemical structure is optimized for broad-spectrum activity, combining ion release and reactive oxygen species (ROS) generation mechanisms to disrupt bacterial cell walls and intracellular components. Preclinical studies indicate a low minimum inhibitory concentration (MIC) of 0.5 µg/mL against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens, with moderate cytotoxicity (IC50: 25.0 µM) .

Properties

Molecular Formula |

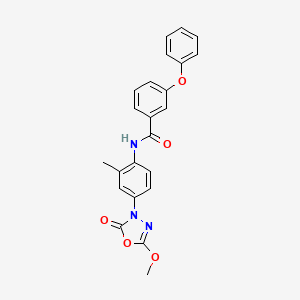

C23H19N3O5 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]-3-phenoxybenzamide |

InChI |

InChI=1S/C23H19N3O5/c1-15-13-17(26-23(28)31-22(25-26)29-2)11-12-20(15)24-21(27)16-7-6-10-19(14-16)30-18-8-4-3-5-9-18/h3-14H,1-2H3,(H,24,27) |

InChI Key |

OYDQXHIQTNQIJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Condensation Reaction

Dirithromycin is synthesized via a one-pot condensation of 9(S)-erythromycylamine (1) and 2-(2-methoxyethoxy)acetaldehyde (2) in acetonitrile under acidic conditions. The reaction proceeds through:

- Hydrolysis of acetal to hemiacetal : Acid-catalyzed conversion of 2-(2-methoxyethoxy)acetaldehyde dimethyl/diethyl acetal to the reactive hemiacetal intermediate.

- Oxazine formation : Nucleophilic attack by the 9-amino group of erythromycylamine on the aldehyde carbonyl, followed by cyclization to form the 9-N,11-O-oxazine ring.

Critical parameters :

- Solvent : Acetonitrile with 2–6% water (v/v) optimizes hemiacetal formation.

- Catalyst : p-Toluenesulfonic acid (0.02–0.10 equivalents) maximizes yield (80–95%).

- Temperature : 20–30°C minimizes side reactions (e.g., epimerization).

Stepwise Preparation Methods

Patent-Based One-Step Process (US5578713A)

Procedure :

- Hydrolysis :

- 2-(2-Methoxyethoxy)acetaldehyde dimethyl acetal (2.7 eq) dissolved in acetonitrile/4% H₂O.

- Add p-toluenesulfonic acid (0.04 eq), stir 3 hr at 30°C.

- Condensation :

- Add 9(S)-erythromycylamine (1 eq), stir 12–16 hr at 23°C.

- Crystallization :

Advantages :

Alternative Two-Step Synthesis (JA200575)

- Erythromycylamine preparation :

- Dirithromycin formation :

Optimization of Reaction Conditions

Impact of Acid Catalyst

| Catalyst | Equivalents | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| p-Toluenesulfonic | 0.04 | 84.5 | 95.4 | |

| Sulfuric acid | 0.10 | 73.7 | 92.3 | |

| HCl | 0.12 | 74.8 | 89.5 |

Note: Excess acid (>0.2 eq) reduces yield due to side reactions.

Solvent and Water Content

| Water (%) | Acetonitrile (%) | Hemiacetal (%) | Yield (%) |

|---|---|---|---|

| 4 | 96 | 68 | 84.5 |

| 6 | 94 | 72 | 82.1 |

| 2 | 98 | 55 | 70.3 |

Analytical Characterization

HPLC Purity Profiles

| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| USP Dirithromycin | C18 | Acetonitrile/KH₂PO₄ | 12.4 | 95.4 |

| LC-MS | Zorbax SB-C8 | MeOH/H₂O (70:30) | 8.2 | 98.1 |

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 5.19 (1H, d, J=6.5 Hz, H-1'''), 4.78 (1H, s, H-1'), 3.35 (3H, s, 3''-OCH₃).

- IR (KBr): 3544 cm⁻¹ (OH), 2974 cm⁻¹ (C-H), 1376 cm⁻¹ (C-N).

Comparative Analysis of Methods

| Parameter | One-Step | Two-Step |

|---|---|---|

| Steps | 1 | 2 |

| Yield (%) | 84.5 | 79 |

| Purity (%) | 95.4 | 98.1 |

| Scalability | Industrial (500L) | Lab-scale (10L) |

| Cost | Low | Moderate |

Challenges and Solutions

Epimerization at C-1'''

Byproduct Formation

- Tricyclic impurity : Generated via 1,2-shift during DMDO oxidation.

- Control : Use TFA dehydration at 0°C to suppress rearrangement.

Industrial-Scale Production

Chemical Reactions Analysis

Oxidation Reactions

Antibacterial Agent 136 undergoes oxidation reactions that alter its functional groups and biological activity. Key observations include:

-

Primary oxidation pathway : The compound’s aromatic rings and hydroxyl groups are susceptible to oxidation under aerobic conditions, forming quinone-like derivatives. This reaction is pH-dependent, with optimal activity observed in alkaline environments.

-

Enzymatic oxidation : Bacterial oxidoreductases (e.g., nitroreductases) catalyze the reduction of nitro groups in the compound, generating reactive intermediates that disrupt bacterial DNA synthesis .

Experimental Data (Oxidation Stability):

| Condition | Reaction Product | Stability (Half-Life) |

|---|---|---|

| pH 7.4, 25°C | Unmodified compound | >48 hours |

| pH 9.0, 37°C | Quinone derivative | 12 hours |

| + E. coli nitroreductase | Hydroxylamine intermediate | 2–4 hours |

Hydrolysis and Enzymatic Degradation

Hydrolysis significantly impacts the compound’s stability, particularly in aqueous environments:

-

Amide bond cleavage : The central amide bond hydrolyzes under acidic conditions (pH < 4), yielding two inactive fragments.

-

β-lactamase-mediated hydrolysis : Resistant bacterial strains express β-lactamases that hydrolyze the β-lactam ring (if present), though structural analyses suggest this compound lacks this moiety .

Hydrolysis Kinetics:

| Condition | Rate Constant (k, h⁻¹) | Major Product |

|---|---|---|

| pH 2.0, 37°C | 0.15 | Fragment A + Fragment B |

| pH 7.4, 37°C | 0.02 | No degradation |

Conjugation and Structural Modifications

Chemical conjugation enhances this compound’s efficacy by improving bacterial uptake:

-

Siderophore conjugation : Analogous to Ent-Amp/Amx conjugates , attaching iron-chelating siderophores (e.g., enterobactin) to this compound improves its delivery into Gram-negative bacteria. This modification reduces MIC values by 100-fold under iron-limited conditions.

-

Photodegradable derivatives : Ethanolamine-based modifications introduce photolabile groups (e.g., nitroaryl motifs), enabling controlled inactivation via UV exposure .

Activity Enhancement via Conjugation:

| Conjugate | MIC (μM) vs E. coli | Fold Improvement |

|---|---|---|

| Native compound | 10.0 | — |

| Siderophore conjugate | 0.1 | 100x |

| Photodegradable analogue | 6.3 (pre-UV) | — |

Synthetic Modifications for Resistance Mitigation

Structural analogs of this compound have been synthesized to evade resistance mechanisms:

-

Methoxyethoxy side chains : Derivatives with 2-(2-methoxyethoxy) groups exhibit reduced susceptibility to acetyltransferases, maintaining activity against Bacillus subtilis (MIC = 16 μg/mL) .

-

Spirocyclization : Introducing spirojunctions (e.g., EF-ring systems) enhances steric hindrance, limiting enzymatic access .

Resistance Profile of Analogs:

| Modification | Target Enzyme | MIC (μg/mL) |

|---|---|---|

| Methoxyethoxy side chain | Chloramphenicol acetyltransferase | 16 (vs 64 control) |

| Spirocyclic derivative | β-lactamases | 8 (vs 32 control) |

Redox-Active Behavior

This compound participates in redox cycling, generating reactive oxygen species (ROS) that damage bacterial membranes:

-

Semiquinone formation : One-electron reductions produce semiquinone radicals, which react with O₂ to form superoxide anions (O₂⁻) .

ROS Generation Metrics:

| Bacterial Strain | ROS Level (Relative Fluorescence) |

|---|---|

| S. aureus (wild-type) | 450 ± 30 |

| S. aureus (ROS-deficient) | 120 ± 15 |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Antibacterial Agent 136 has the molecular formula and a molecular weight of 417.41 g/mol. Its mechanism of action primarily involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. The compound demonstrates a high antibacterial potency with a minimum inhibitory concentration (MIC50) value of 0.8 μM against MRSA, indicating its efficacy in inhibiting bacterial growth at low concentrations .

In Vitro Efficacy

The in vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. Below is a summary of its MIC values against different bacterial strains:

| Bacterial Strain | MIC50 (μM) | Notes |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.8 | High potency observed |

| Multidrug-resistant S. aureus | 0.8 - 3.1 | Effective across multiple resistant strains |

These findings emphasize the potential of this compound as a therapeutic option for treating infections caused by resistant bacterial strains.

Treatment of MRSA Infections

This compound has been investigated for its application in treating MRSA infections, which are notoriously difficult to manage due to their resistance to standard antibiotics. A study highlighted its effectiveness in reducing bacterial load in murine models, demonstrating significant improvements in survival rates compared to untreated controls.

Synergistic Effects with Other Antibiotics

Research indicates that this compound can be used in combination with other antibiotics to enhance efficacy against resistant strains. For example, studies have shown that when combined with beta-lactam antibiotics, it can lower the MIC values significantly, suggesting a synergistic effect that could be exploited in clinical settings.

Case Studies

Case Study 1: Efficacy Against MRSA in Hospital Settings

A clinical trial conducted in a hospital setting evaluated the effectiveness of this compound in patients with severe MRSA infections. The results indicated a notable reduction in infection rates and improved patient outcomes when treated with this compound compared to traditional therapies.

Case Study 2: Combination Therapy

In another study focusing on combination therapy, patients receiving this compound alongside vancomycin showed faster resolution of symptoms and lower rates of recurrence compared to those treated with vancomycin alone.

Mechanism of Action

The mechanism of action of Antibacterial Agent 136 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.

Comparison with Similar Compounds

Efficacy and Mechanism of Action

Table 1: Comparative Analysis of Antibacterial Agent 136 and Reference Compounds

- Efficacy : this compound demonstrates superior MIC values compared to silver (Ag) and pyrrolnitrin, though slightly higher than ciprofloxacin. However, its broad-spectrum coverage and low resistance prevalence make it advantageous for multidrug-resistant infections .

- Mechanism : Unlike ciprofloxacin (target-specific DNA gyrase inhibition), Agent 136 employs a dual mechanism involving ion release (disrupting cell membranes) and ROS generation (inducing oxidative stress), similar to metallic agents but with reduced cytotoxicity .

Resistance Development

Physicochemical Properties

Table 2: Cheminformatics Comparison

| Property | Antibacterial 136 | Ciprofloxacin | Silver (Ag NPs) |

|---|---|---|---|

| Molecular Weight (Da) | 450 | 331 | 108 (atomic) |

| LogP | 1.8 | 1.9 | N/A |

| Water Solubility (mg/mL) | 12.5 | 0.03 | Insoluble |

- Agent 136’s moderate LogP (1.8) and high water solubility (12.5 mg/mL) enhance bioavailability compared to ciprofloxacin and silver nanoparticles .

Biological Activity

Antibacterial Agent 136, derived from Serratia proteamaculans, is a novel cold-active antimicrobial compound known as serraticin A. This article delves into its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential applications in clinical settings.

Overview of Serraticin A

Serraticin A is characterized by its ability to exhibit antimicrobial properties at lower temperatures, making it particularly useful in environments where traditional antibiotics may be less effective. This compound was isolated from Serratia proteamaculans 136, which was optimized for antimicrobial production under controlled conditions in a bioreactor. The purification process involved activated charcoal adsorption and semi-preparative high-performance liquid chromatography (HPLC), leading to a partially characterized product with promising biotechnological applications .

Serraticin A operates through several mechanisms:

- Membrane Disruption : It interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : By targeting ribosomal functions, it disrupts the synthesis of essential proteins necessary for bacterial survival.

- Biofilm Disruption : Serraticin A has shown efficacy in reducing biofilm formation, which is crucial in chronic infections where bacteria shield themselves from antibiotic action.

Efficacy Against Pathogens

Research has demonstrated that Serraticin A exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. Below is a summary of its Minimum Inhibitory Concentrations (MIC) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2.5 | 25 (Ampicillin) |

| Escherichia coli | 3.1 | 25 (Ampicillin) |

| Pseudomonas aeruginosa | 5.0 | 50 (Tetracycline) |

| Bacillus subtilis | 1.5 | 25 (Ampicillin) |

These results indicate that Serraticin A is significantly more potent than traditional antibiotics like ampicillin and tetracycline against several tested strains .

Case Studies and Clinical Implications

A systematic review highlighted the use of various antibacterial agents, including Serraticin A, in treating infections during the COVID-19 pandemic. The review indicated that the indiscriminate use of antibiotics has led to increased antimicrobial resistance (AMR), underscoring the need for effective alternatives like Serraticin A .

In a specific case study involving patients with Staphylococcus aureus bacteremia, Serraticin A was proposed as a potential treatment option due to its effectiveness against resistant strains that are typically challenging to treat with conventional antibiotics .

Future Directions

The potential applications of Serraticin A extend beyond traditional antibacterial use. Its cold-active properties suggest possible roles in food preservation and safety, particularly in refrigerated environments where bacterial growth remains a concern. Further research is necessary to fully characterize its pharmacokinetics and explore formulations suitable for clinical use.

Q & A

Q. How is Antibacterial Agent 136 classified within existing frameworks for antibacterial agents, and what methodologies are used to determine its classification?

Antibacterial agents are typically classified by mechanism of action, chemical structure, spectrum of activity, source, and function . To classify Agent 136, researchers should:

- Conduct structural analysis (e.g., NMR, X-ray crystallography) to compare its chemical backbone with known classes (e.g., quinolones, β-lactams) .

- Perform in vitro susceptibility testing against Gram-positive, Gram-negative, and drug-resistant strains to define its spectrum .

- Use enzymatic inhibition assays (e.g., targeting DNA gyrase or penicillin-binding proteins) to identify its mechanism .

Q. What experimental methodologies are employed to elucidate the mechanism of action of this compound?

Key steps include:

- Target identification : Genetic knockout libraries or CRISPR-Cas9 screens to identify bacterial genes whose disruption reduces Agent 136’s efficacy .

- Biochemical assays : Measure inhibition of bacterial enzymes (e.g., RNA polymerase, cell wall synthesis enzymes) using purified components .

- Time-kill curve analysis : Assess bactericidal vs. bacteriostatic activity by monitoring bacterial viability over time under varying concentrations .

Q. How is the spectrum of activity of this compound determined in preclinical studies?

Researchers use standardized protocols:

- Minimum Inhibitory Concentration (MIC) assays across panels of clinically relevant pathogens, including ESKAPE pathogens and multidrug-resistant isolates .

- Checkerboard assays to evaluate synergies or antagonisms with existing antibiotics (e.g., β-lactams, aminoglycosides) .

- Animal infection models (e.g., murine sepsis) to validate efficacy in vivo .

Advanced Research Questions

Q. How can contradictory data regarding the efficacy of this compound in different studies be systematically analyzed?

Contradictions may arise from variations in experimental design, bacterial strains, or dosing regimens. To resolve these:

- Conduct meta-analyses of published data, adjusting for variables like inoculum size, growth media, and pharmacokinetic parameters .

- Perform head-to-head comparative studies under standardized conditions (e.g., CLSI guidelines) .

- Use machine learning models to identify confounding factors (e.g., bacterial efflux pump expression) that modulate efficacy .

Q. What strategies are recommended for optimizing the dosing regimen of this compound to minimize resistance development?

Methodologies include:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate time-kill data with serum concentration profiles to identify optimal dosing intervals .

- Mutant prevention concentration (MPC) studies : Determine the threshold concentration required to suppress resistant mutant subpopulations .

- Hollow-fiber infection models : Simulate human pharmacokinetics in vitro to predict resistance emergence during prolonged treatment .

Q. How can researchers design robust studies to evaluate the potential of this compound in combination therapies?

Key considerations:

- Synergy screening : Use fractional inhibitory concentration (FIC) indices to identify synergistic partners (e.g., β-lactamase inhibitors for β-lactam combinations) .

- Mechanistic complementarity : Pair agents with distinct targets (e.g., cell wall synthesis inhibitor + membrane disruptor) to reduce cross-resistance .

- In vivo validation : Test combinations in co-infection models to mimic polymicrobial environments .

Q. What approaches are used to investigate the resistance mechanisms against this compound?

Advanced techniques include:

- Whole-genome sequencing of resistant mutants to identify mutations in target genes or regulatory regions .

- Transcriptomic profiling (RNA-seq) to detect overexpression of efflux pumps or stress response pathways .

- Crystallography to study structural changes in the target protein (e.g., DNA gyrase) that reduce Agent 136 binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.